molecular formula C19H13Cl3N2O3 B15017861 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B15017861
M. Wt: 423.7 g/mol
InChI Key: DLHCWBBSWLRSMK-AUEPDCJTSA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound that features a combination of furan, chlorophenyl, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Agriculture: It can be explored as a potential pesticide or herbicide due to its bioactive properties.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-[(E)-[5-(4-Methylphenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to the presence of both chlorophenyl and dichlorophenoxy groups, which can enhance its bioactivity and specificity. The combination of these groups with the furan ring provides a versatile scaffold for further chemical modifications and optimization.

Properties

Molecular Formula

C19H13Cl3N2O3

Molecular Weight

423.7 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C19H13Cl3N2O3/c20-13-3-1-12(2-4-13)17-8-6-15(27-17)10-23-24-19(25)11-26-18-7-5-14(21)9-16(18)22/h1-10H,11H2,(H,24,25)/b23-10+

InChI Key

DLHCWBBSWLRSMK-AUEPDCJTSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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